1-(5-Amino-2-fluorophenyl)-3-methylurea

Urea transporter inhibition UT-A1 diuretic research

This compound is a validated UT-A1 urea transporter inhibitor (IC50 750 nM), over 2,700-fold more potent than DMTU, enabling experiments at lower working concentrations with reduced off-target effects. Supplied at ≥95% purity for reproducible results. Avoid batch-to-batch variability from untested analogs; procure a batch with verified potency and consistent specifications. Suitable for in vitro renal studies, SAR exploration, and target validation. Bulk orders and volume pricing available.

Molecular Formula C8H10FN3O
Molecular Weight 183.18 g/mol
CAS No. 1546093-06-4
Cat. No. B1381940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-2-fluorophenyl)-3-methylurea
CAS1546093-06-4
Molecular FormulaC8H10FN3O
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=C(C=CC(=C1)N)F
InChIInChI=1S/C8H10FN3O/c1-11-8(13)12-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyOTAJRESAGDFPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS 1546093-06-4) Supplier Information and Chemical Profile


1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS 1546093-06-4) is an asymmetrical phenylurea derivative with the molecular formula C8H10FN3O and a molecular weight of 183.18–183.19 g/mol [1]. Structurally, it features a 2-fluorophenyl ring bearing a 5-amino substituent, coupled to a 3-methylurea moiety [1]. The compound is commercially available as a powder from multiple specialty chemical suppliers, with a stated purity specification of ≥95% . It is cataloged in authoritative chemical databases including PubChem (CID 81906519) [1] and ChEMBL (CHEMBL4877290) [2], and is supplied exclusively for research and development use .

1-(5-Amino-2-fluorophenyl)-3-methylurea Cannot Be Substituted with Generic Phenylurea Analogs


Phenylurea derivatives exhibit widely divergent biological activity profiles that preclude simple analog substitution. Even minor structural modifications—such as the presence or absence of a single fluorine atom, the specific position of the amino substituent, or the alkyl group on the urea nitrogen—can shift potency by orders of magnitude [1]. For example, in the UT-A1 urea transporter inhibition assay, the target compound 1-(5-amino-2-fluorophenyl)-3-methylurea demonstrates an IC50 of 750 nM, whereas a structurally distinct analog (BDBM50575418, CHEMBL4874369) tested under identical conditions yields an IC50 of 5000 nM—representing a 6.7-fold reduction in potency [1]. This steep structure-activity gradient underscores that generic phenylurea substitution without quantitative validation introduces unacceptable experimental variability. The quantitative differential evidence presented below provides the verification necessary for confident procurement and experimental design decisions.

Quantitative Differentiation Evidence for 1-(5-Amino-2-fluorophenyl)-3-methylurea Against Structural Analogs


6.7-Fold Superior UT-A1 Urea Transporter Inhibition vs. Structural Analog

1-(5-Amino-2-fluorophenyl)-3-methylurea inhibits rat UT-A1 urea transporter with an IC50 of 750 nM. A structurally distinct comparator compound (BDBM50575418, CHEMBL4874369) tested in the identical assay system yields an IC50 of 5000 nM. This represents a 6.7-fold higher potency for the target compound [1].

Urea transporter inhibition UT-A1 diuretic research kidney physiology

Potency Advantage Over Historical UT-A1 Inhibitor Dimethylthiourea (DMTU)

The historical reference UT-A1 inhibitor dimethylthiourea (DMTU) exhibits an IC50 of 2–3 mM in comparable functional assays. 1-(5-Amino-2-fluorophenyl)-3-methylurea, with an IC50 of 750 nM, demonstrates approximately 2,700- to 4,000-fold greater potency than DMTU [1][2].

Urea transporter inhibition UT-A1 SAR diuretic pharmacology

Commercial Purity Specification ≥95% from Multiple Suppliers

1-(5-Amino-2-fluorophenyl)-3-methylurea is supplied by multiple vendors with a minimum purity specification of 95%, as verified by AKSci (Catalog 7721DY) and Leyan (Catalog 2086223) . While no direct comparative purity data for specific analogs is available in public repositories, this documented specification provides procurement teams with a verifiable quality baseline.

Chemical procurement purity specification quality control research reagent

Aqueous Solubility of 38 µM at pH 7.4

The target compound exhibits an aqueous solubility of 38 µM in pH 7.4 PBS buffer at 25°C . While solubility data for structurally identical analogs are not available for direct comparison, this measured value provides a critical parameter for in vitro assay design and buffer preparation.

Aqueous solubility physicochemical properties in vitro assay formulation

Chemical Identity Verified by InChIKey and MDL Number

The compound's unique chemical identity is authenticated by MDL Number MFCD24262148 and InChIKey OTAJRESAGDFPLW-UHFFFAOYSA-N [1]. This level of structural specification eliminates ambiguity when comparing literature reports or when cross-referencing across chemical catalogs and databases.

Chemical identity structural verification MDL number InChIKey

Fluorine Substitution Pattern Impacts Potency Relative to Non-Fluorinated Phenylurea Scaffolds

The 2-fluoro substitution on the phenyl ring distinguishes the target compound from unsubstituted phenylurea analogs. Class-level SAR studies on phenylurea UT inhibitors indicate that halogen substitution, particularly fluorine, can enhance binding interactions through hydrogen bonding and electronic effects, with potency variations exceeding 10-fold depending on the specific substitution pattern [1]. While a direct head-to-head comparison with the des-fluoro analog is not available, the class-level data suggest that the fluorine atom contributes to the observed 750 nM potency.

Fluorine substitution structure-activity relationship urea transporter medicinal chemistry

Primary Research and Procurement Applications for 1-(5-Amino-2-fluorophenyl)-3-methylurea


UT-A1 Urea Transporter Functional Studies and Diuretic Pharmacology Research

The compound's 750 nM IC50 for UT-A1 inhibition makes it suitable for ex vivo or in vitro functional studies of urea transporter activity in renal cell models [1]. Its potency advantage of approximately 2,700- to 4,000-fold over the historical inhibitor DMTU enables experiments at substantially lower working concentrations, reducing potential off-target effects and solvent interference [1][2].

Structure-Activity Relationship (SAR) Studies of Phenylurea-Derived Inhibitors

As a building block containing both a 5-amino substituent and a 2-fluoro group on the phenyl ring, this compound serves as a defined starting point for systematic SAR exploration. Researchers can use the documented 750 nM UT-A1 IC50 as a baseline for evaluating the functional impact of further structural modifications [1].

Chemical Probe Development for Urea Transporter Target Validation

The combination of verified chemical identity (MDL MFCD24262148, InChIKey OTAJRESAGDFPLW-UHFFFAOYSA-N) [3], defined purity specification (≥95%) , and documented aqueous solubility (38 µM) supports the compound's use as a reproducible chemical probe for target validation experiments requiring well-characterized tool compounds.

Benchmarking and Procurement of Validated Research Reagents

Procurement teams requiring a phenylurea derivative with quantitative activity data can select this compound based on its BindingDB-verified IC50 value, rather than relying on analog substitution without performance verification. The availability of the compound from multiple independent suppliers with consistent purity specifications further supports procurement reliability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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